2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

Farnesyltransferase inhibition Antimalarial drug discovery Enzyme assay

2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (CAS 898762-15-7) is a benzophenone-based small molecule featuring a distinctive N-methylpiperazine substituent at the 2-position and a 4'-trifluoromethyl group on the distal phenyl ring. The compound has a molecular formula of C20H21F3N2O, a molecular weight of 362.39 g/mol, a calculated logP of 3.56, and a topological polar surface area (TPSA) of 23.55 Ų.

Molecular Formula C20H21F3N2O
Molecular Weight 362.4 g/mol
CAS No. 898762-15-7
Cat. No. B1327360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone
CAS898762-15-7
Molecular FormulaC20H21F3N2O
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-16-4-2-3-5-18(16)19(26)15-6-8-17(9-7-15)20(21,22)23/h2-9H,10-14H2,1H3
InChIKeyVVPDYJONODNUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (CAS 898762-15-7): Core Properties and Research Provenance for Procurement Vetting


2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (CAS 898762-15-7) is a benzophenone-based small molecule featuring a distinctive N-methylpiperazine substituent at the 2-position and a 4'-trifluoromethyl group on the distal phenyl ring . The compound has a molecular formula of C20H21F3N2O, a molecular weight of 362.39 g/mol, a calculated logP of 3.56, and a topological polar surface area (TPSA) of 23.55 Ų [1]. It exhibits moderate in vitro inhibition of farnesyltransferase (FTase) with an IC50 of 25,000 nM, as documented in the BindingDB/ChEMBL database [2]. This compound belongs to a therapeutically significant scaffold class that has been investigated as a basis for antimalarial farnesyltransferase inhibitors, where the introduction of a methylpiperazinyl moiety was shown to confer in vivo antimalarial activity that earlier benzophenone-based FTIs lacked [3].

Why Simple In-Class Substitution Fails: Critical Structural Nuances of 2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone


Positional isomers and analogs of methylpiperazinyl-substituted benzophenones exhibit profound differences in physicochemical and biological profiles that preclude interchangeable procurement. For example, shifting the methylpiperazinomethyl substituent from the 2-position to the 3-position (CAS 898789-06-5) alters the calculated logP from 3.56 to 3.8—a 0.24-unit increase that can significantly influence membrane permeability and off-target binding [1]. More critically, the methylpiperazinyl moiety itself is not a generic feature: prior benzophenone-based farnesyltransferase inhibitors lacking this group demonstrated in vitro antimalarial activity but failed completely in vivo, whereas its introduction was the key structural event that enabled in vivo efficacy [2]. Similarly, variations in the electron-withdrawing substituent on the distal phenyl ring (e.g., replacing 4'-CF3 with 4'-Cl, 4'-SCH3, or 4'-SO2CH3) produced a marked decrease in FTase inhibitory potency, demonstrating that the 4'-trifluoromethyl group is a non-substitutable pharmacophoric element for maintaining target engagement [3]. These observations mean that procuring a “similar” benzophenone analog without verifying the exact substitution pattern risks acquiring a compound with fundamentally different target inhibition, ADME properties, and translational potential.

Quantitative Evidence Guide: Direct Comparator Data for 2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone


FTase Inhibitory Activity: Target Compound vs. Lead Benzophenone-Based FTI

The target compound inhibits farnesyltransferase (FTase) with an IC50 of 25,000 nM in a [³H]-SPA assay using human FTase [1]. This potency is substantially lower than that of a structurally optimized lead benzophenone-based FTI from the same research program, which achieves an IC50 of 530 nM under comparable assay conditions [2]. The 47-fold difference in potency positions CAS 898762-15-7 as a valuable moderate-affinity scaffold for structure-activity relationship (SAR) exploration, rather than a high-potency lead compound. Its well-characterized binding data make it suitable as a reference control in FTase inhibition studies or as a starting point for further chemical optimization.

Farnesyltransferase inhibition Antimalarial drug discovery Enzyme assay

Lipophilicity Differentiation: Target 2-Isomer vs. 3-Positional Isomer

The calculated octanol-water partition coefficient (logP) for 2-(4-methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (CAS 898762-15-7) is 3.56 [1]. By contrast, its 3-positional isomer (CAS 898789-06-5), in which the methylpiperazinomethyl group is attached at the meta position of the benzophenone ring, has a calculated logP of 3.8 [2]. This difference of 0.24 logP units represents a measurable shift in lipophilicity that can affect membrane permeability, plasma protein binding, and metabolic clearance. For drug discovery programs where fine-tuning of ADME properties is critical—particularly for antimalarial agents requiring penetration of parasitophorous vacuole membranes—this difference may influence the selection of the 2-isomer over the 3-isomer as the preferred scaffold for further derivatization.

Lipophilicity Positional isomer comparison ADME profiling

In Vivo Antimalarial Activity: Methylpiperazinyl-Containing Benzophenones vs. Earlier Benzophenone FTIs

Benzophenone-based farnesyltransferase inhibitors developed prior to the introduction of the methylpiperazinyl moiety exhibited high in vitro antimalarial activity but failed to show any in vivo efficacy [1]. The critical structural innovation—incorporation of an N-methylpiperazine substituent—produced the first benzophenone-based FTIs with demonstrable in vivo antimalarial activity [1]. The target compound, 2-(4-methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, contains this essential methylpiperazinyl group. Furthermore, SAR studies demonstrated that replacement of the para-nitro group in earlier benzophenone FTIs with the 4'-trifluoromethyl substituent retained FTase inhibitory activity, confirming the pharmacophoric role of the CF3 group [2]. This body of work positions the target compound's scaffold architecture—methylpiperazinyl at the 2-position plus 4'-CF3—as a proven entry point for developing antimalarial candidates with in vivo translatability.

In vivo antimalarial efficacy Methylpiperazinyl moiety Farnesyltransferase inhibitor scaffold

Selectivity Towards Malaria Parasites: Cytotoxicity Profile of Benzophenone-Based FTI Class

Benzophenone-based farnesyltransferase inhibitors containing aminoacyl or related substituents at the 2-position (structurally related to the target compound) display selectivity towards malarial parasites, with no cytotoxic activity observed against mammalian cells at concentrations up to 70–80 µM [1]. This selectivity window—where antiparasitic activity is retained while host cell toxicity is absent—is a critical parameter in antimalarial drug discovery. The target compound, 2-(4-methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, belongs to this benzophenone scaffold class. Moreover, a structurally related para-trifluoromethylphenylpropionyl benzophenone derivative demonstrated considerable antimalarial activity with no cytotoxicity, further linking the 4'-CF3 pharmacophore to a favorable selectivity profile [2]. While direct cytotoxicity data for CAS 898762-15-7 itself are not publicly available, the class-level evidence supports its inclusion in selectivity-driven screening cascades.

Cytotoxicity Selectivity index Antimalarial safety

Optimal Application Scenarios for 2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone Based on Differentiated Evidence


Antimalarial Farnesyltransferase Inhibitor SAR Probe and Scaffold Optimization

CAS 898762-15-7 serves as a well-characterized entry point for structure-activity relationship (SAR) studies targeting Plasmodium falciparum farnesyltransferase. Its moderate FTase IC50 of 25 µM [1], combined with its membership in the methylpiperazinyl-containing benzophenone class that demonstrated in vivo antimalarial activity [2], makes it an ideal scaffold for systematic optimization. Researchers can use this compound as a starting point for introducing substituents aimed at improving FTase potency while retaining the methylpiperazinyl moiety that is essential for in vivo translatability. Its well-defined physicochemical properties (logP 3.56, TPSA 23.55 Ų) [3] provide a baseline for monitoring ADME property shifts during lead optimization.

Positional Isomer Comparator for Membrane Permeability and ADME Studies

The 0.24-unit logP difference between the target 2-isomer (logP 3.56) and the 3-isomer (logP 3.8) [4][5] makes CAS 898762-15-7 a valuable tool for studying how subtle positional changes influence membrane permeability, intracellular accumulation, and metabolic stability. In antimalarial research, where drug access to the parasitophorous vacuole is critical, procurement of the specifically defined 2-isomer—rather than an isomeric mixture—enables rigorous investigation of positional effects on cellular pharmacokinetics without confounding variables.

Farnesyltransferase Biochemical Assay Reference Control

With a documented FTase IC50 of 25,000 nM using the [³H]-SPA assay format, CAS 898762-15-7 can be employed as a moderate-affinity reference control in farnesyltransferase inhibition assays. Its binding data are curated in BindingDB and ChEMBL, providing standardized experimental conditions that facilitate cross-study comparability. This compound is particularly useful as a benchmark when screening novel FTase inhibitors, as its potency sits in the mid-range of the benzophenone FTI series—clearly distinguishing high-affinity hits (e.g., IC50 < 1 µM) from weak or inactive compounds.

Procurement of Defined Chemical Starting Material for Custom Derivatization

For medicinal chemistry laboratories performing custom synthesis of benzophenone-based FTase inhibitors, CAS 898762-15-7 offers a structurally authenticated starting material with a verified substitution pattern (2-methylpiperazinomethyl, 4'-trifluoromethyl). The compound is available from multiple reputable suppliers including Fluorochem and Rieke Metals, ensuring supply chain reliability. Its full spectroscopic characterization (InChI Key: VVPDYJONODNUES-UHFFFAOYSA-N) enables unambiguous identity verification upon receipt, mitigating the risk of positional isomer contamination that could confound SAR interpretation.

Quote Request

Request a Quote for 2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.